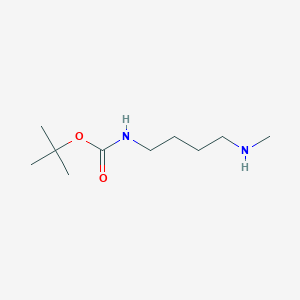

tert-Butyl 4-(methylamino)butylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(methylamino)butylcarbamate is a colorless liquid . It is soluble in many organic solvents, such as methanol, ethanol, and dichloromethane . It is used as a substrate or intermediate in organic synthesis .

Synthesis Analysis

The synthesis of tert-Butyl 4-(methylamino)butylcarbamate involves two steps . First, tert-butanol (t-butanol) is reacted with excess methyl isocyanate (methyl isocyanate) to obtain tert-butylcarbamate (t-butyl carbamate). The product is then reacted with methylamine to form the tert-Butyl 4-(methylamino)butylcarbamate .Molecular Structure Analysis

The molecular formula of tert-Butyl 4-(methylamino)butylcarbamate is C10H22N2O2 . The InChI code is 1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) . The molecular weight is 202.29 g/mol .Chemical Reactions Analysis

Tert-Butyl 4-(methylamino)butylcarbamate is used in various chemical reactions. For instance, it is used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

Tert-Butyl 4-(methylamino)butylcarbamate is a solid at room temperature . It has a molecular weight of 202.3 . It is soluble in many organic solvents .Aplicaciones Científicas De Investigación

Protonation Sites and Dissociation Mechanisms

Research into the structure and behavior of tert-butylcarbamates, including tert-Butyl 4-(methylamino)butylcarbamate, has been pivotal in mass spectrometric assays, particularly for newborn screening of lysosomal enzyme deficiencies such as Fabry, Hurler, and Hunter diseases. Protonation of these compounds can occur at the carbonyl group in the gas phase, with protonation at the carbamate nitrogen atom being more favorable in methanol solution. This research aids in understanding the ionization and fragmentation patterns of these compounds in mass spectrometry, providing insights into their use in diagnostic applications (Spáčil et al., 2011).

Synthesis and Applications in Organic Chemistry

Tert-Butyl 4-(methylamino)butylcarbamate serves as a critical intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a therapy for certain types of cancer. The development of rapid synthetic methods for such intermediates, through acylation, nucleophilic substitution, and reduction processes, exemplifies the compound's importance in medicinal chemistry and drug development. The optimized synthesis methods highlight its role in facilitating efficient production of key pharmaceutical agents (Bingbing Zhao et al., 2017).

Material Science and Polymer Research

In material science, research into tert-butylcarbamates extends into the synthesis of polyamides with unique properties. Studies have focused on synthesizing polyamides using derivatives of tert-butylcatechol, illustrating the versatility of tert-butylcarbamates in creating materials with potential applications ranging from high-performance plastics to advanced composite materials. These polyamides exhibit noncrystallinity, solubility in various solvents, and form transparent, flexible films, indicating their potential for use in coatings, films, and other advanced material applications (Hsiao et al., 2000).

Pharmacological Research

In pharmacological research, tert-butylcarbamates have been studied for their potential in drug discovery, particularly as part of drug complexes that might increase lipophilicity and efficacy through effective permeability enhancements. For instance, studies on Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complexes aim at evaluating the anticancer potential of such compounds. The research offers insights into the design and synthesis of metal-drug complexes, potentially opening new avenues in the development of cancer therapies (Ruswanto et al., 2021).

Safety And Hazards

Tert-Butyl 4-(methylamino)butylcarbamate is associated with several hazards. It is harmful if swallowed and can cause severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

Relevant Papers There are several papers related to tert-Butyl 4-(methylamino)butylcarbamate, but the specific details of these papers are not provided in the search results .

Propiedades

IUPAC Name |

tert-butyl N-[4-(methylamino)butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVTUUWVLXDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609443 |

Source

|

| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(methylamino)butyl)carbamate | |

CAS RN |

874831-66-0 |

Source

|

| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)